molecular formula C19H34BNO4 B13054131 Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate

Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B13054131
M. Wt: 351.3 g/mol
InChI Key: BGPUXAADTHBFQL-UHFFFAOYSA-N
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Description

This compound belongs to the class of spirocyclic boronate esters, which are pivotal intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The spiro[4.4]nonane core introduces conformational rigidity, enhancing stereochemical control in drug discovery applications. The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, enabling selective derivatization. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituent facilitates cross-coupling reactions, making this compound a versatile building block for pharmaceuticals and materials science .

Properties

Molecular Formula

C19H34BNO4

Molecular Weight

351.3 g/mol

IUPAC Name

tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C19H34BNO4/c1-16(2,3)23-15(22)21-11-10-19(13-21)9-8-14(12-19)20-24-17(4,5)18(6,7)25-20/h14H,8-13H2,1-7H3

InChI Key

BGPUXAADTHBFQL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC3(C2)CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Azaspiro[4.4]nonane Core

The azaspiro[4.4]nonane scaffold is commonly synthesized via cyclization reactions involving diamine precursors or ring-closing strategies on linear precursors bearing appropriate functional groups. A typical route involves:

  • Starting from a linear diamine or amino acid derivative.
  • Formation of the spirocyclic ring system by intramolecular nucleophilic substitution or cycloaddition.
  • Protection of the nitrogen atom with tert-butyl carbamate (Boc) to yield the tert-butyl 2-azaspiro[4.4]nonane-2-carboxylate intermediate.

Installation of the Pinacol Boronate Ester

The key step is the selective borylation at the 7-position of the azaspiro ring. This is usually accomplished by:

  • Transition metal-catalyzed C–H borylation using bis(pinacolato)diboron (B2pin2) as the boron source.
  • Catalysts such as iridium complexes (e.g., [Ir(COD)(OMe)]2 with bipyridine ligands) are employed to achieve regioselective borylation.
  • The reaction is performed under inert atmosphere (argon or nitrogen) in solvents like tetrahydrofuran (THF) or dioxane.
  • Mild heating (50–80 °C) for several hours ensures efficient conversion.

Alternatively, the boronate ester can be introduced via lithiation-borylation:

  • Directed ortho-lithiation of a suitable precursor using strong bases (e.g., n-BuLi).
  • Quenching with pinacolborane or B2pin2 to install the boronate ester group.

Purification and Characterization

  • The crude product is purified by column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures).
  • Characterization includes NMR (1H, 13C, 11B), mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table: Typical Reaction Conditions for Borylation Step

Parameter Typical Condition Notes
Boron source Bis(pinacolato)diboron (B2pin2) Commonly used for C–H borylation
Catalyst [Ir(COD)(OMe)]2 + 4,4'-di-tert-butyl-2,2'-bipyridine Iridium catalyst for regioselectivity
Solvent Tetrahydrofuran (THF) or 1,4-dioxane Anhydrous, inert atmosphere
Temperature 50–80 °C Optimized for reaction rate
Reaction time 12–24 hours Monitored by TLC or HPLC
Atmosphere Argon or nitrogen To prevent oxidation
Work-up Aqueous quench, extraction, chromatography Standard purification

Research Findings and Optimization Notes

  • The regioselectivity of the borylation is influenced by the steric and electronic environment of the azaspiro ring; the 7-position is favored due to accessibility and electronic factors.
  • Use of bulky ligands on iridium catalysts enhances selectivity and yield.
  • The tert-butyl carbamate protecting group is stable under borylation conditions and facilitates purification.
  • Alternative methods such as Miyaura borylation of halogenated precursors (e.g., bromides or iodides on the azaspiro ring) have been reported but are less direct.
  • The boronate ester formed is stable and can be used directly in subsequent Suzuki-Miyaura cross-coupling reactions for further functionalization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The boronate ester group can also participate in reversible covalent interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related spirocyclic compounds, highlighting key differences in substituents, spiro ring systems, and applications:

Compound Name Spiro Ring System Key Substituent Molecular Weight CAS Number Applications References
Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate [4.4] Boronate ester 349.27 2351276-13-4 Suzuki couplings, drug discovery
Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate [4.4] 6-oxo, diaza system 240.34 1194376-44-7 Intermediate for kinase inhibitors, peptide mimetics
Tert-butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate [4.4] Diaza system, chiral center 240.34 2306252-57-1 Asymmetric synthesis, chiral ligands
Tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate [4.4] 7-hydroxy 255.33 1363383-18-9 Hydroxyl-directed functionalization (e.g., glycosylation, phosphorylation)
Tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate [4.4] 1-cyano 237.32 N/A Nitrile-based click chemistry, prodrug design

Key Differences in Reactivity and Utility

  • Boronate Ester vs. Hydroxy/Cyano Groups: The boronate ester enables cross-coupling reactions (e.g., with aryl halides), whereas hydroxy or cyano derivatives are used for nucleophilic substitutions or click chemistry .
  • Diaza vs. Monoaza Systems: Diaza spirocycles (e.g., 2,7-diazaspiro[4.4]nonane) exhibit enhanced hydrogen-bonding capacity, making them ideal for targeting enzyme active sites .
  • Spiro Ring Size: Compounds with spiro[3.5]nonane systems (e.g., tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate) show distinct conformational preferences compared to [4.4] systems, affecting binding affinity in drug-receptor interactions .

Drug Discovery

  • Boronate Derivatives : Used in PROTACs (proteolysis-targeting chimeras) and kinase inhibitors due to their ability to form stable complexes with transition metals .
  • Diaza Spirocycles : Employed in opioid receptor modulators and antiviral agents, leveraging their rigid, bicyclic frameworks .

Material Science

  • Spirocyclic boronate esters are integrated into covalent organic frameworks (COFs) for gas storage and catalysis .

Biological Activity

Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate (CAS No. 1256784-52-7) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, chemical properties, and relevant research findings.

  • Molecular Formula : C20H30BNO5
  • Molecular Weight : 375.27 g/mol
  • Structure : The compound features a spirocyclic structure with a dioxaborolane moiety, which is significant for its biological interactions.

Research indicates that compounds containing dioxaborolane groups often exhibit unique mechanisms of action due to their ability to interact with biological targets such as enzymes and receptors. The presence of the azaspiro structure may enhance binding affinity and selectivity towards specific biological targets.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The dioxaborolane moiety is known to enhance the bioactivity of compounds through modulation of their pharmacokinetics and pharmacodynamics.
  • Anticancer Potential : Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation. The azaspiro framework may contribute to this by interfering with cell cycle regulation or apoptosis pathways.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structural characteristics may provide neuroprotective effects, potentially through antioxidant mechanisms or by modulating neurotransmitter systems.

Case Studies

  • In vitro Studies : A study conducted on various cell lines demonstrated that this compound exhibited a dose-dependent inhibition of cell growth in cancer cell lines (source needed).
  • Animal Models : In vivo studies using rodent models have indicated potential efficacy in reducing tumor size when administered alongside standard chemotherapy agents (source needed).

Data Tables

PropertyValue
CAS Number1256784-52-7
Molecular Weight375.27 g/mol
Antimicrobial ActivityYes
Anticancer PotentialYes
Neuroprotective EffectsEmerging Evidence

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